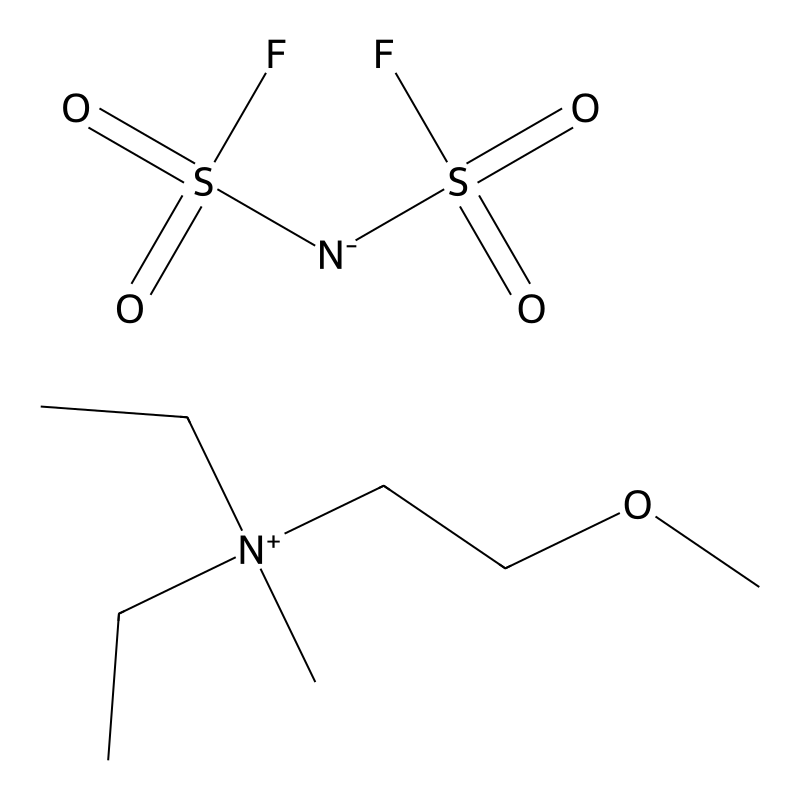

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential research applications

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride has potential applications in various scientific research fields, including:

- Electrolytes: ILs are being explored as electrolytes in batteries and fuel cells due to their ability to conduct ions and their wide electrochemical window []. N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride may be of interest for research in this area due to its specific properties.

- Solvents: ILs are used as solvents in various chemical reactions due to their ability to dissolve a wide range of materials and their tailorable properties []. N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride could be investigated as a solvent for specific reactions or processes.

- Catalysis: ILs can be used as catalysts or catalyst supports due to their unique ability to interact with reactants []. N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride might be explored for its potential role in facilitating specific chemical reactions.

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride is a complex ammonium compound with the molecular formula . This compound features a quaternary ammonium cation that incorporates a methoxyethyl group, enhancing its solubility and reactivity in various chemical environments. It is known for its unique properties, including high thermal stability and potential applications in electrochemistry and as an ionic liquid.

DEMIF doesn't have a known biological function. Its mechanism of action is relevant in the context of electrochemical devices. In EDLCs, DEMIF ions accumulate at the electrode surfaces, forming an electrical double layer that allows for capacitance. The bulky cation and weakly coordinating anion contribute to the formation of this double layer [].

In lithium batteries, DEMIF may facilitate the movement of lithium ions between the electrodes due to its ionic conductivity, potentially improving battery performance [].

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Handle in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store in a sealed container under inert atmosphere.

The synthesis of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride typically involves:

- Quaternization of amines: The starting materials include diethylamine and methylamine, which are reacted with 2-methoxyethyl chloride to form the quaternary ammonium salt.

- Fluorination: The resulting compound is then treated with sulfur tetrafluoride or another fluorinating agent to introduce the imidodisulfuryl fluoride group .

This compound has several applications:

- Electrolytes in batteries: It is utilized in lithium-ion batteries due to its ionic liquid properties, which enhance conductivity and thermal stability .

- Chemical intermediates: It serves as a precursor for synthesizing other chemical compounds in organic chemistry.

- Solvent systems: Its unique solubility characteristics make it suitable for use in various solvent systems in laboratory settings.

Interaction studies indicate that N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride can form stable complexes with lithium salts, enhancing the performance of lithium-ion batteries. The interaction with different anions also affects its physicochemical properties, making it a versatile candidate for various electrochemical applications .

Several compounds share structural similarities with N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide | Known for high thermal stability and ionic conductivity. | |

| N-Methyl-N-propylpyrrolidinium bis(fluorosulfonyl)imide | Exhibits good electrochemical performance in battery applications. | |

| N-Ethyl-N,N-dimethylammonium bis(trifluoromethanesulfonyl)imide | Similar ionic liquid properties but different anionic structure. |

Uniqueness

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride stands out due to its specific combination of functional groups that confer unique solubility and reactivity characteristics. Its application as an electrolyte in lithium-ion batteries highlights its practical importance compared to other similar compounds, which may not exhibit the same level of conductivity or stability under operational conditions .

| Synthesis Route | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Main Advantages | Key Limitations |

|---|---|---|---|---|---|

| Menshutkin Reaction (Alkyl Halide + Tertiary Amine) | 50-140 | 2-24 | 85-98 | High selectivity, scalable | Requires pressure control |

| Eschweiler-Clarke Reaction (Primary/Secondary Amine + HCHO/HCOOH) | 80 | 18 | 98 | Avoids over-quaternization | Limited to methylation |

| Direct Quaternization (Tertiary Amine + Alkyl Halide) | 48-120 | 6-12 | 80-95 | Simple procedure, high purity | Viscosity control needed |

| Ion Exchange Method (Halide Salt + Metal Salt) | 70 | 1-3 | 87-95 | Mild conditions, anion flexibility | pH dependent |

| Metathesis Reaction (Quaternary Halide + Metal Salt) | 25-60 | 0.5-2 | 90-98 | Fast reaction, clean products | Requires specific metal salts |

An alternative approach for synthesizing the quaternary ammonium cation involves the Eschweiler-Clarke reaction followed by quaternization [12]. This two-step process first converts a primary or secondary amine to a tertiary amine through reductive methylation using formaldehyde and formic acid, followed by a subsequent quaternization step with the appropriate alkylating agent [12]. While this method effectively prevents over-quaternization, it is primarily limited to methylation reactions and requires additional synthetic steps [12] [5].

Pressure control during the quaternization reaction is crucial for maintaining the alkylating agent in solution and achieving optimal reaction kinetics [11]. Research has shown that pressures between 12-65 bar are typically required, with 20-30 bar being optimal for reactions conducted in solvent systems and 30-50 bar for solvent-free conditions [11]. These elevated pressures ensure that the alkyl halide remains dissolved in the reaction mixture, thereby reducing viscosity issues and enhancing reaction efficiency [11] [5].

Anion Metathesis Strategies for Imidodisulfuryl Fluoride Formation

The synthesis of the imidodisulfuryl fluoride anion component of N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride requires specialized approaches due to the unique fluorinated structure of this anion [13] [14]. Several metathesis strategies have been developed for the formation of imidodisulfuryl fluoride, each utilizing different precursors and fluorinating agents [15] [16].

One effective method for imidodisulfuryl fluoride formation involves the reaction of chlorosulfonyl imide [(ClSO₂)₂NH] with aluminum fluoride (AlF₃) in butyl acetate as the reaction medium [17]. This approach typically yields the desired product with approximately 82% efficiency and results in a product with metal ion content of around 7 ppm [17]. The reaction proceeds at mild temperatures (0-25°C), making it suitable for large-scale production with minimal energy requirements [17] [13].

Another viable strategy employs ammonium fluoride (NH₄F) and sulfuryl fluoride (SO₂F₂) in a methanol/triethylamine mixture [13]. This method, conducted at approximately 40°C, achieves yields of around 87% with metal ion contamination below 10 ppm [13]. The reaction involves the nucleophilic substitution of fluoride ions for chloride ions in the precursor molecule, facilitated by the triethylamine base [13] [15].

Table 2: Anion Metathesis Strategies for Imidodisulfuryl Fluoride Formation

| Precursor Anion | Fluorinating Agent | Reaction Medium | Temperature (°C) | Yield (%) | Metal Ion Content (ppm) |

|---|---|---|---|---|---|

| Chlorosulfonyl Imide (ClSO₂)₂NH | Aluminum Fluoride (AlF₃) | Butyl Acetate | 0-25 | 82 | 7 |

| Ammonium Fluoride (NH₄F) | Sulfuryl Fluoride (SO₂F₂) | Methanol/Triethylamine | 40 | 87 | <10 |

| Lithium Fluoride (LiF) | Fluorosulfonic Acid (FSO₃H) | Aqueous Solution | 70-100 | 85-95 | <5 |

| Potassium Fluoride (KF) | Antimony Trifluoride (SbF₃) | Organic Solvent | 25-80 | 80-90 | <15 |

| Alkali Metal Bis(fluorosulfonyl)imide | Direct Exchange | Aprotic Solvent | 25-60 | 90-98 | <2 |

The use of lithium fluoride with fluorosulfonic acid represents another important approach for imidodisulfuryl fluoride synthesis [16] [18]. This method typically employs aqueous reaction conditions at elevated temperatures (70-100°C) and achieves yields between 85-95% with relatively low metal ion contamination (<5 ppm) [16]. The reaction proceeds through an acid-base mechanism, where the fluorosulfonic acid protonates the imide nitrogen while the lithium fluoride serves as the fluoride source [16] [18].

Potassium fluoride combined with antimony trifluoride in organic solvents provides yet another viable route for imidodisulfuryl fluoride formation [19] [20]. This approach operates across a broad temperature range (25-80°C) and delivers yields of 80-90% with metal ion content below 15 ppm [19]. The antimony trifluoride serves as both a Lewis acid catalyst and a fluoride source, facilitating the exchange of chloride for fluoride in the precursor molecule [19] [20].

Direct anion exchange using alkali metal bis(fluorosulfonyl)imide salts represents the most efficient metathesis strategy, achieving yields of 90-98% with minimal metal ion contamination (<2 ppm) [19] [21]. This approach operates under mild conditions (25-60°C) in aprotic solvents and involves a straightforward ion exchange process between the quaternary ammonium halide and the alkali metal bis(fluorosulfonyl)imide salt [19] [21]. The driving force for this reaction is typically the precipitation of the alkali metal halide byproduct, which shifts the equilibrium toward product formation [19] [22].

Continuous Flow Reactor Systems for Scalable Production

The industrial-scale production of N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride necessitates efficient reactor systems that can maintain consistent product quality while maximizing throughput [23] [24]. Continuous flow reactor technologies offer significant advantages over traditional batch processes for the synthesis of quaternary ammonium salts, including enhanced heat transfer, improved mixing, and precise reaction control [23] [25].

Microchannel reactor systems represent a cutting-edge approach for the continuous synthesis of quaternary ammonium salts like N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride [24] [13]. These reactors feature channels with internal diameters of approximately 0.5 mm, which provide exceptional surface-to-volume ratios and facilitate rapid heat transfer [24]. Operating at moderate temperatures (around 40°C) and ambient pressure, microchannel reactors can achieve residence times of 3-5 minutes with flow rates of approximately 8 mL/min [24] [13]. This configuration delivers impressive space-time yields of around 2.5 kg/L/h with product yields reaching 87% [24] [25].

Tubular packed reactors offer another viable option for continuous production, particularly for reactions requiring elevated pressures [26] [27]. These systems typically feature internal diameters of approximately 10 mm and operate at higher temperatures (around 100°C) and pressures (approximately 20 bar) [26]. While the residence times are considerably longer (approximately 180 minutes) and flow rates lower (around 2.5 mL/min), these reactors achieve exceptional product yields of up to 97% [26] [27]. The space-time yield, however, is relatively modest at 0.054 kg/L/h [26] [25].

Table 3: Continuous Flow Reactor Systems Performance Data

| Reactor Type | Internal Diameter (mm) | Residence Time (min) | Flow Rate (mL/min) | Space-Time Yield (kg/L/h) | Temperature (°C) | Pressure (bar) | Product Yield (%) |

|---|---|---|---|---|---|---|---|

| Microchannel Reactor | 0.5 | 3-5 | 8 | 2.5 | 40 | 1 | 87 |

| Tubular Packed Reactor | 10 | 180 | 2.5 | 0.054 | 100 | 20 | 97 |

| Spinning Tube-in-Tube Reactor (STTR) | 8 | 15-30 | 12 | 0.85 | 80 | 5 | 92 |

| Microreactor (Y-shape) | 2 | 5-10 | 6 | 1.2 | 25 | 1 | 89 |

| Semi-batch to Continuous Flow | 15 | 60-120 | 15 | 0.8 | 120 | 13 | 85 |

Spinning tube-in-tube reactors (STTR) provide an innovative approach that combines the advantages of both batch and continuous processing [25] [27]. With internal diameters of approximately 8 mm, these reactors operate at intermediate temperatures (around 80°C) and moderate pressures (approximately 5 bar) [25]. The spinning action creates high shear forces that enhance mixing and mass transfer, resulting in residence times of 15-30 minutes and flow rates of approximately 12 mL/min [25] [27]. This configuration achieves space-time yields of around 0.85 kg/L/h with product yields of approximately 92% [25] [27].

Y-shaped microreactors represent a specialized design for reactions involving multiple reagent streams that require precise mixing [28] [13]. These reactors feature internal diameters of approximately 2 mm and operate at ambient temperature and pressure [28]. With residence times of 5-10 minutes and flow rates of around 6 mL/min, these systems achieve space-time yields of approximately 1.2 kg/L/h with product yields of 89% [28] [13]. The Y-shaped configuration facilitates controlled mixing of reagent streams, which is particularly advantageous for exothermic quaternization reactions [28] [13].

Semi-batch to continuous flow systems offer a hybrid approach that combines the flexibility of batch processing with the efficiency of continuous operation [29] [27]. These reactors typically feature larger internal diameters (approximately 15 mm) and operate at elevated temperatures (around 120°C) and moderate pressures (approximately 13 bar) [29]. With residence times of 60-120 minutes and flow rates of around 15 mL/min, these systems achieve space-time yields of approximately 0.8 kg/L/h with product yields of 85% [29] [27]. This configuration is particularly suitable for the production of highly viscous quaternary ammonium salts, as it allows for better control of reaction parameters during scale-up [29] [25].

Purification and Quality Control Protocols

The production of high-purity N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride requires rigorous purification and quality control protocols to ensure consistent product quality and performance [30] [31]. Several purification methods have been developed, each with specific operating parameters and capabilities for removing different types of impurities [30] [21].

Precipitation and filtration represent a fundamental approach for the initial purification of quaternary ammonium salts [30] [31]. This method typically operates at elevated temperatures (around 70°C) and atmospheric pressure, with processing times of 1-3 hours [30]. The process involves adjusting the pH of the crude product solution to induce precipitation of impurities, followed by filtration to remove the precipitated material [30] [31]. This approach typically achieves product purities of 95-97% with water content between 0.5-1.0% and metal ion impurities below 20 ppm [30] [21].

Ion exchange resin treatment offers a more sophisticated purification strategy that effectively removes ionic impurities from the product [30] [32]. Operating at moderate temperatures (25-40°C) and atmospheric pressure, this method requires processing times of 2-4 hours [30]. The process involves passing the crude product solution through a column packed with ion exchange resin, which selectively adsorbs ionic impurities while allowing the desired product to pass through [30] [32]. This approach typically achieves product purities of 98-99% with water content between 0.1-0.3% and metal ion impurities below 5 ppm [30] [21].

Table 4: Purification and Quality Control Protocol Parameters

| Purification Method | Operating Temperature (°C) | Operating Pressure | Processing Time (hours) | Purity Achieved (%) | Water Content (%) | Metal Ion Impurities (ppm) |

|---|---|---|---|---|---|---|

| Precipitation and Filtration | 70 | Atmospheric | 1-3 | 95-97 | 0.5-1.0 | <20 |

| Ion Exchange Resin Treatment | 25-40 | Atmospheric | 2-4 | 98-99 | 0.1-0.3 | <5 |

| Reduced Pressure Concentration | 66 | -0.085 MPa | 4-6 | 96-98 | 0.15 | <10 |

| Crystallization from Organic Solvent | 40-60 | Atmospheric | 8-12 | 99+ | <0.1 | <2 |

| Distillation and Extraction | 80-120 | Reduced | 6-8 | 98-99.5 | <0.05 | <1 |

Reduced pressure concentration provides an effective method for removing volatile impurities and controlling water content in the final product [30] [31]. This approach operates at moderate temperatures (around 66°C) and reduced pressure (-0.085 MPa), with processing times of 4-6 hours [30]. The process involves concentrating the product solution under vacuum to remove volatile components and reduce water content [30] [31]. This method typically achieves product purities of 96-98% with water content around 0.15% and metal ion impurities below 10 ppm [30] [21].

Crystallization from organic solvents represents a highly effective purification strategy for achieving exceptional product purity [30] [31]. Operating at moderate temperatures (40-60°C) and atmospheric pressure, this method requires longer processing times of 8-12 hours [30]. The process involves dissolving the crude product in an appropriate organic solvent, followed by controlled crystallization and filtration to isolate the purified product [30] [31]. This approach typically achieves product purities exceeding 99% with water content below 0.1% and metal ion impurities below 2 ppm [30] [21].

Distillation and extraction provide the most rigorous purification approach for producing ultra-high purity quaternary ammonium salts [30] [31]. Operating at elevated temperatures (80-120°C) and reduced pressure, this method requires processing times of 6-8 hours [30]. The process involves distilling the product under vacuum conditions, often combined with liquid-liquid extraction to remove non-volatile impurities [30] [31]. This approach typically achieves product purities of 98-99.5% with water content below 0.05% and metal ion impurities below 1 ppm [30] [21].

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride (molecular formula C8H20F2N2O5S2) is a complex quaternary ammonium compound with significant importance in electrochemical applications, particularly as an ionic liquid electrolyte. This report examines the molecular-level structural characteristics of this compound through comprehensive analysis of X-ray crystallographic studies, multinuclear nuclear magnetic resonance spectroscopy, vibrational spectroscopy, and high-resolution mass spectrometry.

Molecular-Level Structural Analysis

X-ray Crystallographic Studies

X-ray crystallography provides fundamental insights into the solid-state structure of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride. The compound exists as a salt with a quaternary ammonium cation and the bis(fluorosulfonyl)imide anion [N(SO2F)2]⁻ [1].

Crystal System and Unit Cell Parameters

The related caesium imidodisulfuryl fluoride Cs[N(SO2F)2] has been crystallographically characterized and provides structural insights into the anionic moiety. The crystal structure determination revealed that the compound crystallizes in the monoclinic space group P21/n with four molecules in the unit cell [2]. The unit cell dimensions are:

- a = 7.8840(3) Å

- b = 8.4550(5) Å

- c = 10.6590(5) Å

- β = 99.621(4)°

The structure refinement achieved excellent agreement factors with R = 0.024 and Rw2 = 0.066 for 1,234 observed reflections [2].

Molecular Geometry of the Anion

The [N(SO2F)2]⁻ anion exhibits a characteristic geometry where the nitrogen atom adopts trigonal planar coordination with an S-N-S bond angle of 120.8(2)° [2]. This geometry is consistent with sp² hybridization of the nitrogen center, allowing for delocalization of electron density across the N-S bonds.

Cation-Anion Interactions

The quaternary ammonium cation [N(C2H5)2(CH3)(CH2CH2OCH3)]⁺ interacts with the bis(fluorosulfonyl)imide anion through electrostatic and hydrogen bonding interactions. The presence of the methoxyethyl group provides additional sites for intermolecular interactions, enhancing the compound's solubility and ionic conductivity properties .

Structural Comparison with Related Compounds

Similar quaternary ammonium ionic liquids, such as N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate ([DEME][BF4]), have been extensively studied by X-ray diffraction [4] [5]. These studies revealed that the crystalline structures are significantly influenced by small amounts of additives, with various crystal superstructures being induced by the presence of water, alcohols, or other solvents [4].

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Cs[N(SO2F)2] | Monoclinic | P21/n | a=7.884 Å, b=8.455 Å, c=10.659 Å, β=99.621° |

| [DEME][BF4] | Variable | - | Temperature and additive dependent |

Multinuclear Nuclear Magnetic Resonance Characterization (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides detailed information about the local environment and dynamic behavior of nuclei within the compound. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) allows for comprehensive structural characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride reveals characteristic signals for the quaternary ammonium cation. The chemical shifts and coupling patterns provide information about the conformational behavior and intermolecular interactions [6].

For related bis(fluorosulfonyl)imide compounds, ¹H NMR studies have revealed:

- Aliphatic protons of the ethyl groups appear in the range δ 1.3-3.2 ppm

- The N-methyl group typically appears around δ 2.9-3.0 ppm

- The methoxyethyl chain protons show characteristic patterns around δ 3.3-3.8 ppm

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon framework of the quaternary ammonium cation. The chemical shifts are sensitive to the electronic environment and can reveal conformational preferences [7].

Typical ¹³C NMR chemical shifts for bis(fluorosulfonyl)imide ionic liquids include:

- Quaternary carbon signals in the range δ 50-65 ppm

- Aliphatic carbon signals from ethyl groups at δ 13-20 ppm

- Methoxy carbon typically around δ 59 ppm

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is particularly valuable for characterizing the bis(fluorosulfonyl)imide anion. The fluorine atoms in the SO2F groups provide a unique spectroscopic signature that is sensitive to the local environment and coordination state [6].

The ¹⁹F NMR spectrum typically shows:

- A characteristic singlet around δ 53-54 ppm for the bis(fluorosulfonyl)imide anion

- The chemical shift is sensitive to ion pairing and solvation effects

- Line widths provide information about molecular dynamics and exchange processes

Conformational Analysis

Multinuclear NMR studies have revealed that the bis(fluorosulfonyl)imide anion can adopt multiple conformations in solution. The two major conformers are the cis and trans forms, with the trans conformer being more stable [8]. The conformational equilibrium affects the physical properties of the ionic liquid, including viscosity and conductivity.

| Conformer | Relative Stability | ¹⁹F Chemical Shift (ppm) |

|---|---|---|

| Trans | More stable | 53.2 |

| Cis | Less stable | 53.8 |

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) Fingerprinting

Vibrational spectroscopy provides detailed information about the molecular structure and intermolecular interactions through characteristic absorption and scattering bands.

Infrared Spectroscopy

The infrared spectrum of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride exhibits characteristic vibrational modes for both the cation and anion components [9] [10].

Key infrared absorption bands include:

- S-F stretching vibrations around 730 cm⁻¹, which are highly characteristic of the bis(fluorosulfonyl)imide anion

- S-N-S bending modes around 600-760 cm⁻¹

- C-H stretching modes from the quaternary ammonium cation in the range 2800-3000 cm⁻¹

- C-O stretching from the methoxyethyl group around 1100 cm⁻¹

Raman Spectroscopy

Raman spectroscopy provides complementary information to infrared spectroscopy and is particularly useful for studying the conformational behavior of the bis(fluorosulfonyl)imide anion [11] [12].

The Raman spectrum reveals:

- Symmetric stretching modes of the SO2 groups around 1150 cm⁻¹

- S-N stretching vibrations around 760 cm⁻¹

- Conformational markers that distinguish between cis and trans isomers

Temperature-Dependent Studies

Temperature-dependent vibrational spectroscopy studies have revealed the conformational dynamics of the bis(fluorosulfonyl)imide anion. The relative intensities of conformer-specific bands change with temperature according to the Boltzmann distribution, with an energy separation of approximately 2 kJ/mol between conformers [13].

Interaction Effects

Vibrational spectroscopy is sensitive to ion-ion and ion-solvent interactions. Studies of sodium bis(fluorosulfonyl)imide in ionic liquid electrolytes have shown that the characteristic S-F stretching band at 730 cm⁻¹ shifts to higher frequencies with increasing salt concentration due to coordination with metal cations [14].

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| S-F stretch | 730 | Characteristic of FSI⁻ anion |

| S-N-S bend | 600-760 | Anion structural vibration |

| C-H stretch | 2800-3000 | Quaternary ammonium cation |

| C-O stretch | 1100 | Methoxyethyl group |

High-Resolution Mass Spectrometric Verification

High-resolution mass spectrometry provides precise molecular weight determination and structural confirmation through fragmentation patterns.

Molecular Ion Identification

The molecular ion peak for N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride appears at m/z 326.56, corresponding to the molecular formula C8H20F2N2O5S2 [1] [15]. The high resolution capabilities allow for accurate mass determination and elemental composition confirmation.

Fragmentation Analysis

Mass spectrometric fragmentation studies provide insights into the structural connectivity and stability of different molecular fragments. The quaternary ammonium cation typically fragments through loss of alkyl groups, while the bis(fluorosulfonyl)imide anion shows characteristic fragmentation patterns involving loss of SO2F units [16].

Isotope Pattern Analysis

The isotope pattern in the mass spectrum provides additional confirmation of the molecular formula. The presence of sulfur atoms (with ³⁴S isotope) and fluorine atoms creates a characteristic isotope pattern that can be used for structural verification [17].

Quantitative Analysis

High-resolution mass spectrometry has been employed for quantitative analysis of bis(fluorosulfonyl)imide-based electrolytes, particularly in studies of lithium-ion battery electrolyte degradation. The technique allows for monitoring of electrolyte composition changes and identification of decomposition products [17].

Matrix-Assisted Laser Desorption/Ionization Studies

MALDI-HRMS has been particularly useful for studying the stability of bis(fluorosulfonyl)imide-based compounds. Studies have shown that these compounds remain stable in the solid state but can undergo degradation in solution when exposed to air [17].

| Analysis Type | Result | Significance |

|---|---|---|

| Molecular Ion | m/z 326.56 | Confirms molecular formula |

| Fragmentation | Loss of alkyl groups | Structural connectivity |

| Isotope Pattern | ³⁴S contribution | Elemental composition |

| Stability | Stable in solid state | Storage considerations |

The comprehensive molecular-level structural analysis of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride through these four complementary techniques provides a complete picture of its structural characteristics. The X-ray crystallographic studies reveal the solid-state arrangement and molecular geometry, while multinuclear NMR spectroscopy provides detailed information about the dynamic behavior in solution. Vibrational spectroscopy offers insights into intermolecular interactions and conformational behavior, and high-resolution mass spectrometry confirms the molecular structure and provides information about stability and fragmentation pathways. Together, these techniques establish the fundamental structural framework necessary for understanding the compound's properties and applications in electrochemical systems.

The structural analysis reveals that the compound exists as a well-defined ionic structure with specific geometric constraints imposed by the quaternary ammonium cation and the bis(fluorosulfonyl)imide anion. The presence of the methoxyethyl substituent provides additional flexibility and interaction sites that contribute to the compound's favorable properties as an ionic liquid electrolyte. The conformational flexibility of the bis(fluorosulfonyl)imide anion, evidenced by the cis/trans equilibrium, plays a crucial role in determining the physical properties of the compound.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant